N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 19457-00-2
VCID: VC18394569
InChI: InChI=1S/C21H28N2O4.ClH/c1-4-25-19-11-8-17(14-20(19)26-5-2)21(24)23-15-16-6-9-18(10-7-16)27-13-12-22-3;/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,23,24);1H
SMILES:
Molecular Formula: C21H29ClN2O4
Molecular Weight: 408.9 g/mol

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride

CAS No.: 19457-00-2

Cat. No.: VC18394569

Molecular Formula: C21H29ClN2O4

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride - 19457-00-2

Specification

CAS No. 19457-00-2
Molecular Formula C21H29ClN2O4
Molecular Weight 408.9 g/mol
IUPAC Name 2-[4-[[(3,4-diethoxybenzoyl)amino]methyl]phenoxy]ethyl-methylazanium;chloride
Standard InChI InChI=1S/C21H28N2O4.ClH/c1-4-25-19-11-8-17(14-20(19)26-5-2)21(24)23-15-16-6-9-18(10-7-16)27-13-12-22-3;/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,23,24);1H
Standard InChI Key FNKYFJUHWHKUSL-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCC[NH2+]C)OCC.[Cl-]

Introduction

Structural Analysis and Molecular Characterization

Core Benzamide Framework

Benzamides are characterized by a benzene ring linked to an amide group. In N-(4-(2-methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride, the core structure is modified with three key substituents:

  • A 3,4-diethoxybenzoyl group attached to the amide nitrogen.

  • A 4-(2-methylaminoethoxy)benzyl group as the N-substituent.

  • A hydrochloride salt formation at the methylamino moiety.

The diethoxy groups at positions 3 and 4 of the benzoyl ring likely enhance lipophilicity and metabolic stability, as observed in similar ethoxy-substituted benzamides . The 2-methylaminoethoxy side chain introduces a tertiary amine, which is protonated in the hydrochloride form, improving aqueous solubility .

Crystallographic and Conformational Features

While no direct crystallographic data exists for this compound, studies on analogous N-substituted benzamides reveal critical trends:

  • Amide Group Geometry: The antiperiplanar orientation of the N–H and C=O bonds is common in benzamides, as seen in N-(2,6-dimethylphenyl)-4-methylbenzamide . This conformation stabilizes intermolecular hydrogen bonding.

  • Aromatic Ring Dihedral Angles: Substituted benzamides often exhibit dihedral angles of 75–80° between aromatic rings, influencing packing efficiency and crystallinity . For example, N-(2,4-dimethylphenyl)-4-methylbenzamide shows a dihedral angle of 75.8° .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis likely involves multi-step reactions, drawing from methodologies used for related benzamides :

Step 1: Formation of the Benzamide Core

  • Coupling of 3,4-diethoxybenzoic acid with 4-(2-methylaminoethoxy)benzylamine via an acyl chloride intermediate.

    • Thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids to reactive acyl chlorides .

    • Reaction with the benzylamine derivative in anhydrous conditions yields the benzamide .

Step 2: Hydrochloride Salt Formation

  • Treatment with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) protonates the methylamino group, forming the hydrochloride salt .

Key Reaction Parameters

  • Temperature Control: Reflux conditions (70–80°C) are typical for amide bond formation .

  • Solvent Selection: Ethanol or dimethylformamide (DMF) facilitates solubility of intermediates .

  • Purification: Recrystallization from ethanol/water mixtures improves purity, as demonstrated for N-(2,6-dichlorophenyl)-4-methylbenzamide .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt enhances water solubility compared to the free base, critical for bioavailability.

  • Lipophilicity: LogP values for similar diethoxy-substituted benzamides range from 2.5–3.5, indicating moderate membrane permeability .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include:

    • N–H stretch (amide): ~3300 cm⁻¹ .

    • C=O stretch: ~1650 cm⁻¹ .

  • ¹H NMR: Key signals would involve:

    • Ethoxy groups: δ 1.3–1.5 ppm (CH₃), 4.0–4.2 ppm (OCH₂) .

    • Aromatic protons: δ 6.8–7.5 ppm .

Challenges and Future Directions

Knowledge Gaps

  • No direct in vivo or clinical data exists for this compound.

  • Structure-activity relationships (SAR) remain speculative without experimental validation.

Recommended Studies

  • Crystallography: Determine crystal structure to elucidate packing interactions.

  • SAR Optimization: Modify the ethoxy and methylamino groups to enhance potency.

  • Toxicology: Assess acute and chronic toxicity profiles in preclinical models.

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